1,4-Dimethyl-2,3-dinitronaphthalene
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Overview
Description
1,4-Dimethyl-2,3-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2,3-dinitronaphthalene can be synthesized through the nitration of 1,4-dimethylnaphthalene. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process, where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Aromatic nucleophilic substitution reactions can occur, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiolates in solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted naphthalenes with various functional groups.
Scientific Research Applications
1,4-Dimethyl-2,3-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dinitronaphthalene
- 1,3-Dimethyl-2,4-dinitronaphthalene
- 1,5-Dinitronaphthalene
Uniqueness
1,4-Dimethyl-2,3-dinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
41099-37-0 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-9-5-3-4-6-10(9)8(2)12(14(17)18)11(7)13(15)16/h3-6H,1-2H3 |
InChI Key |
YCKBCSOUQYMIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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